4-[(E)-2-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoic acid core with multiple functional groups, including a cyano group, a chloro group, and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the benzoic acid derivative and introduce the cyano group through a nucleophilic substitution reaction. The chloro and ethoxy groups can be added via electrophilic aromatic substitution reactions. The nitrophenyl group is often introduced through a coupling reaction, such as a Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
4-[(E)-2-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives with various functional groups, such as:
- 4-[(E)-2-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid
- 4-[(E)-2-[3-chloro-5-ethoxy-4-[(3-aminophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid
Uniqueness
The uniqueness of 4-[(E)-2-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(E)-2-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O6/c1-2-33-23-13-17(10-20(14-27)18-6-8-19(9-7-18)25(29)30)12-22(26)24(23)34-15-16-4-3-5-21(11-16)28(31)32/h3-13H,2,15H2,1H3,(H,29,30)/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJABDBZCYXUACF-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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